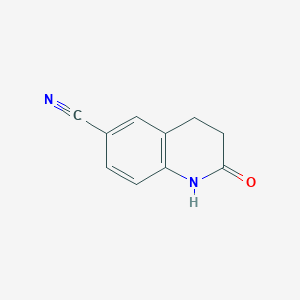








|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[C-:13]#[N:14].[Na+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:12]=[C:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:13]#[N:14])[CH:3]=2)[NH:8]1 |f:1.2,^1:21,23,42,61|
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2CCC(NC2=CC1)=O
|
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0.105 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
0.32 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
purge cycles
|
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of acetonitrile (25 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
ADDITION
|
|
Details
|
the reaction was diluted with ethyl acetate (200 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through CELITE diatomaceous earth
|
|
Type
|
WASH
|
|
Details
|
rinsed with copious amounts of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic solution was washed twice with brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a fritted funnel
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was crystallized from methanol, which
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC2=CC=C(C=C2CC1)C#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |